5-Amino-2-chloropyridine serves as a building block in the synthesis of various complex molecules due to its reactive functional groups. One notable example is its use in the synthesis of [2H5]2-amino-l-methyl-6-phenylimidazo[4,5-b]pyridine, a potential therapeutic agent [].
The presence of both the amine and chlorine groups in 5-Amino-2-chloropyridine allows for various chemical modifications. Its ability to undergo the Suzuki-Miyaura coupling reaction, a widely used method for carbon-carbon bond formation, has been demonstrated []. Additionally, the chloride group can be readily substituted by a bromide group under specific conditions, leading to the formation of 2,5-dibromopyridine through the Sandmeyer reaction [].
As 5-amino-2-chloropyridine is primarily a starting material, a specific mechanism of action is not applicable. Its mechanism of action would depend on the final product it's used to synthesize.
Irritant